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Athb-1 homeodomain protein

DNA binding specificity Transcription factor Homeodomain-leucine zipper

The Athb-1 homeodomain protein (also designated ATHB1, HAT5, HD-ZIP-1; Arabidopsis thaliana homeobox is a plant-specific homeodomain-leucine zipper (HD-Zip) class I transcriptional activator encoded by the AT3G01470 locus. Belonging to a family unique to plants, Athb-1 functions as a sequence-specific DNA-binding protein that recognizes the 9-bp pseudopalindromic sequence CAAT(A/T)ATTG and acts as a positive regulator of hypocotyl elongation under short-day photoperiods.

Molecular Formula C8H15NO4
Molecular Weight 0
CAS No. 139497-94-2
Cat. No. B1178226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAthb-1 homeodomain protein
CAS139497-94-2
SynonymsAthb-1 homeodomain protein
Molecular FormulaC8H15NO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Athb-1 Homeodomain Protein (CAS 139497-94-2): Procurement-Relevant Identity and Gene Product Overview


The Athb-1 homeodomain protein (also designated ATHB1, HAT5, HD-ZIP-1; Arabidopsis thaliana homeobox 1) is a plant-specific homeodomain-leucine zipper (HD-Zip) class I transcriptional activator encoded by the AT3G01470 locus [1]. Belonging to a family unique to plants, Athb-1 functions as a sequence-specific DNA-binding protein that recognizes the 9-bp pseudopalindromic sequence CAAT(A/T)ATTG and acts as a positive regulator of hypocotyl elongation under short-day photoperiods [2]. Researchers procuring this protein should note a critical identifier issue: the CAS number 139497-94-2 is inconsistently registered across vendor databases and may conflate the full-length recombinant protein (272 amino acids, UniProt Q02283) with unrelated small-molecule entries . Correct procurement therefore requires cross-referencing with TAIR AT3G01470, UniProt Q02283, or NCBI Gene ID 2084228.

Why Generic Substitution of Athb-1 Homeodomain Protein (CAS 139497-94-2) with In-Class HD-Zip I Members Leads to Experimental Non-Equivalence


Although the Arabidopsis HD-Zip I subfamily comprises multiple members (including AtHB1, AtHB7, AtHB12, and AtHB13) that share a conserved homeodomain-leucine zipper fold and bind similar pseudopalindromic DNA sequences, they cannot be functionally interchanged in experimental systems [1]. Direct biochemical evidence demonstrates that these proteins exhibit differential interactions with basal transcriptional machinery components: AtHB1 selectively interacts with TBP (TATA-box binding protein) but not TFIIB, whereas AtHB7 interacts with both TBP and TFIIB, AtHB12 interacts only with TFIIB, and AtHB13 shows only weak interactions with either [1]. Furthermore, AtHB1 and its closest paralog Athb-2 possess structurally homologous HD-Zip domains yet recognize distinct central base pairs—CAAT(A/T)ATTG versus CAAT(G/C)ATTG—a specificity determined by a single amino acid difference at position 46 (alanine in HD-Zip-1, glutamate in HD-Zip-2) [2]. These molecular differences translate into non-overlapping biological functions, making generic substitution scientifically invalid for studies requiring Athb-1-specific DNA binding or transcriptional activation properties.

Athb-1 Homeodomain Protein (139497-94-2): Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


DNA Binding Specificity: Athb-1 (HD-Zip-1) Discriminates CAAT(A/T)ATTG vs. Athb-2 (HD-Zip-2) Recognition of CAAT(G/C)ATTG

Athb-1 and its closest structural analog Athb-2 are both HD-Zip proteins that homodimerize and bind DNA, but they recognize distinct 9-bp pseudopalindromic sequences. Athb-1 (HD-Zip-1 domain) selectively binds BS-1 [CAAT(A/T)ATTG], whereas Athb-2 (HD-Zip-2 domain) binds BS-2 [CAAT(G/C)ATTG], as determined by selection of high-affinity binding sites from random-sequence DNA libraries [1]. The central base-pair discrimination (A/T vs. G/C) is mechanistically attributed to residue Glu46 in HD-Zip-2 versus Ala46 in HD-Zip-1; substitution of Glu46 and Thr56 in HD-Zip-2 with the corresponding HD-Zip-1 residues (alanine and tryptophan) abolished preferential G/C recognition [2]. Conversely, substitution of Arg55 with lysine in HD-Zip-1 significantly reduced overall DNA-binding activity without altering the inherent BS-1 specificity pattern [2].

DNA binding specificity Transcription factor Homeodomain-leucine zipper

Dimerization-Dependent DNA Binding: The Athb-1 Leucine Zipper Is Indispensable for DNA Interaction, Unlike Isolated Homeodomain Constructs

The Athb-1 HD-Zip-1 domain binds DNA as a homodimer, and this dimerization is mediated by the leucine zipper motif. Critically, the isolated Athb-1 homeodomain (HD alone, without the leucine zipper) does not exhibit detectable DNA binding activity in random-sequence DNA template binding assays [1]. This establishes that the leucine zipper is not merely ancillary but is obligatorily required for DNA interaction, distinguishing Athb-1 from homeodomain proteins that can bind DNA as monomers. A correct spatial relationship between the HD and the Zip, maintained by the native interdomain linker, was further shown to be essential for binding activity using Athb-1 derivatives with altered spacing [1].

Protein-DNA interaction Dimerization requirement Structural biology

Differential Basal Transcription Machinery Interaction: AtHB1 Selectively Engages TBP, in Contrast to AtHB7, AtHB12, and AtHB13

Four Arabidopsis HD-Zip I members (AtHB1, AtHB7, AtHB12, and AtHB13) were tested for interaction with components of the basal transcriptional machinery. AtHB1 was able to interact with TBP (TATA-box binding protein) but not with TFIIB. In direct contrast, AtHB12 interacted exclusively with TFIIB, AtHB7 interacted with both TBP and TFIIB, and AtHB13 exhibited only weak interactions with either component [1]. These differential interactions were confirmed in both yeast two-hybrid and in vitro pull-down assays, and they correlated with distinct transcriptional activation capacities observed in yeast and in planta transient transformation systems [1].

Transcriptional activation Protein-protein interaction HD-Zip I subfamily

Photoperiod-Dependent Hypocotyl Elongation: AtHB1 Knockdown Reduces Hypocotyl Length Specifically Under Short-Day but Not Long-Day Conditions

AtHB1 loss-of-function mutants (athb1-1 and athb1-2, with transcript levels reduced approximately 20-fold compared to wild-type) exhibited significantly shorter hypocotyls than wild-type seedlings when grown under a short-day photoperiod, whereas no significant hypocotyl length differences were detected under long-day conditions [1]. This photoperiod-conditional phenotype is distinct from other HD-Zip I members such as AtHB7 and AtHB12, which primarily function in abscisic acid (ABA) signaling and water-deficit stress responses rather than light-regulated growth [2]. Overexpression of AtHB1 (35S::AtHB1) produced the opposite phenotype—longer hypocotyls than wild-type in both long-day and short-day conditions—further confirming AtHB1 as a positive, dosage-sensitive regulator of hypocotyl elongation [1].

Hypocotyl development Photoperiod response Functional genetics

Transcriptional Activation Demonstrated in Heterologous Plant Systems: Athb-1 Functions as a Positive Regulator of Leaf Development in Tobacco

Athb-1 was demonstrated to function as a transcriptional activator in a heterologous plant system. Transient expression assays in tobacco showed that Athb-1 transactivates a promoter linked to its specific DNA binding site [1]. Transgenic tobacco plants overexpressing Athb-1 or its chimeric derivatives with the heterologous transactivation domains of yeast GAL4 or herpes simplex virus VP16 exhibited deetiolated phenotypes in darkness—including cotyledon expansion, true leaf development, and inhibition of hypocotyl elongation—phenotypes not observed in wild-type tobacco grown in the dark [1]. The VP16-Athb-1 chimeric protein, when fused to the glucocorticoid receptor domain, enabled chemically inducible developmental phenotypes upon glucocorticoid treatment, confirming Athb-1 as the functional DNA-binding and regulatory module [1].

Ectopic expression Transcriptional activation Leaf development

Athb-1 Homeodomain Protein (139497-94-2): Validated Research Application Scenarios Based on Quantitative Differentiation Evidence


Promoter-Specific Transcriptional Reporter Assays Requiring BS-1 (CAAT(A/T)ATTG) Binding Specificity

For researchers constructing transcriptional reporter systems that require sequence-specific activation through the CAAT(A/T)ATTG pseudopalindromic element, Athb-1 (HD-Zip-1) is the appropriate molecular tool. Evidence from in vitro DNA binding studies demonstrates that Athb-1 selectively recognizes BS-1, whereas its closest paralog Athb-2 binds the distinct BS-2 sequence (CAAT(G/C)ATTG) [1]. Using the incorrect HD-Zip protein would result in off-target promoter activation or failure to activate the intended BS-1-driven reporter. Athb-1's full-length protein, containing both the homeodomain and the obligate leucine zipper dimerization domain, is required, as the isolated HD alone fails to bind DNA [1]. This application scenario is supported by validated transient expression assays in both Arabidopsis leaves and tobacco, where Athb-1 transactivated a reporter gene in a binding-site-specific manner [2].

Photoperiod-Responsive Hypocotyl Growth Studies in Arabidopsis thaliana

Investigators studying light-regulated plant growth, specifically the molecular mechanisms governing hypocotyl elongation under short-day photoperiods, should employ AtHB1 as the transcription factor of interest. Functional genetic evidence demonstrates that AtHB1 knockdown mutants (athb1-1, athb1-2) produce significantly shorter hypocotyls than wild-type exclusively under short-day conditions, with no significant phenotype under long-day photoperiods [1]. This photoperiod-conditional function distinguishes AtHB1 from AtHB7 and AtHB12, which primarily mediate ABA signaling and drought responses rather than light-dependent growth [2]. Experimental designs substituting AtHB7 or AtHB12 for AtHB1 in hypocotyl elongation assays will not replicate the short-day-specific phenotype, as these paralogs operate in distinct signaling pathways.

Protein-Protein Interaction Studies with the Basal Transcriptional Machinery Involving TBP-Selective Recruitment

For biochemical studies examining how plant transcription factors selectively engage the basal transcriptional machinery, AtHB1 offers a well-characterized TBP-selective interaction profile. Yeast two-hybrid and pull-down data demonstrate that AtHB1 interacts with TBP but not TFIIB, a specificity pattern distinct from all other tested HD-Zip I members: AtHB7 binds both TBP and TFIIB, AtHB12 binds only TFIIB, and AtHB13 shows weak binding to both [1]. This differential cofactor engagement provides a defined experimental system for dissecting how AHA-like activation motifs within the HD-Zip I family achieve functional divergence through selective basal factor recruitment. Using the wrong HD-Zip I member would confound interpretation of co-immunoprecipitation or transcriptional reconstitution experiments.

Chimeric Transcription Factor Engineering with Defined DNA-Binding Modules for Inducible Gene Expression Systems

The Athb-1 DNA-binding domain (HD-Zip-1) has been functionally validated as a modular component in chimeric transcription factor constructs. The VP16-Athb-1-GR (glucocorticoid receptor) fusion protein demonstrated chemically inducible, site-specific transcriptional activation in transgenic tobacco, producing conditional deetiolation phenotypes upon glucocorticoid application [1]. Researchers engineering synthetic transcription factors or inducible gene expression systems can leverage Athb-1's well-defined BS-1 binding specificity and its demonstrated compatibility with heterologous activation domains (GAL4, VP16) and regulatory modules (GR). This established functionality reduces the risk of building synthetic factors around uncharacterized DNA-binding domains with unknown specificity or activation properties.

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